molecular formula C8H7N5 B11727310 6-(Pyrimidin-5-YL)pyridazin-3-amine

6-(Pyrimidin-5-YL)pyridazin-3-amine

Katalognummer: B11727310
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: GSOJJZDPHNCYID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Pyrimidin-5-YL)pyridazin-3-amine is a heterocyclic compound that features both pyrimidine and pyridazine rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrimidin-5-YL)pyridazin-3-amine typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the compound and is known for its efficiency and high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of automated reactors and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Pyrimidin-5-YL)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Commonly involves reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Pyrimidin-5-YL)pyridazin-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Pyrimidin-5-YL)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors related to inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-(Pyrimidin-5-YL)pyridazin-3-amine stands out due to its unique combination of pyrimidine and pyridazine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.

Eigenschaften

Molekularformel

C8H7N5

Molekulargewicht

173.17 g/mol

IUPAC-Name

6-pyrimidin-5-ylpyridazin-3-amine

InChI

InChI=1S/C8H7N5/c9-8-2-1-7(12-13-8)6-3-10-5-11-4-6/h1-5H,(H2,9,13)

InChI-Schlüssel

GSOJJZDPHNCYID-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NN=C1C2=CN=CN=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.